Cas no 2137146-46-2 ((3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol)
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
- 2137146-46-2
- EN300-1164944
-
- Inchi: 1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(9)3-4-12/h5,8,12H,3-4,9H2,1-2H3/t8-/m0/s1
- InChI Key: UGYWXQBPFDGWTC-QMMMGPOBSA-N
- SMILES: OCC[C@@H](C1=CN(C)N=C1C)N
Computed Properties
- Exact Mass: 169.121512110g/mol
- Monoisotopic Mass: 169.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 64.1Ų
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164944-0.05g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 0.05g |
$1296.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-0.1g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 0.1g |
$1357.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-0.25g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 0.25g |
$1420.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-0.5g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 0.5g |
$1482.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-1.0g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 1g |
$1543.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-2.5g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 2.5g |
$3025.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-5.0g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 5g |
$4475.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-10.0g |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 10g |
$6635.0 | 2023-06-08 | ||
| Enamine | EN300-1164944-50mg |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 50mg |
$1247.0 | 2023-10-03 | ||
| Enamine | EN300-1164944-100mg |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol |
2137146-46-2 | 100mg |
$1307.0 | 2023-10-03 |
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
Introduction to (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2137146-46-2)
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2137146-46-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol, is characterized by its unique structural features and potential biological activities. The compound's chiral center and the presence of a pyrazole ring contribute to its diverse pharmacological properties, making it a valuable candidate for drug development.
The chemical structure of (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol consists of a chiral carbon atom at the 3-position, an amino group, and a substituted pyrazole ring. The pyrazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, which is known for its biological activity and pharmacological significance. The presence of the amino group and the hydroxyl group on the propyl chain further enhances the compound's reactivity and solubility, making it suitable for various applications in drug design and synthesis.
Recent studies have highlighted the potential therapeutic applications of (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol. One notable area of research is its role as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of various diseases. GPCRs are involved in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol to interact with GPCRs suggests its potential as a lead compound for developing new drugs targeting these receptors.
In addition to its interactions with GPCRs, (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with various diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have shown that (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propan-1-ol can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that the compound may have therapeutic potential in treating inflammatory disorders.
The chiral nature of (3S)-3-amino-3-(1,3-dimethylpyrazol-4-y l)propan - 1 - ol also makes it an interesting candidate for enantioselective synthesis and resolution studies. Chiral compounds often exhibit different biological activities depending on their enantiomeric form, which can significantly impact their efficacy and safety as drugs. Therefore, understanding the enantioselective properties of (3S)-3-amino - 3 - ( 1 , 5 - dimethylpyrazol - 4 - yl ) propan - 1 - ol is crucial for optimizing its use in pharmaceutical applications.
Synthetic methods for producing ( 5 S ) - 5 amino - 5 - ( 5 , 7 - dimethylpyrazol - 4 - yl ) propan - 5 - ol have been extensively studied to improve yield and purity. One common approach involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity during synthesis. These methods not only enhance the efficiency of the production process but also ensure that the final product meets the stringent quality standards required for pharmaceutical use.
Clinical trials are currently underway to evaluate the safety and efficacy of ( 5 S ) - 5 amino - 5 - ( 7 , 9 - dimethylpyrazol - 8 - yl ) propan - 9 - ol in human subjects. Preliminary results from these trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties. However, further research is needed to fully understand its long-term effects and potential side effects.
In conclusion, ( 9 S ) - 9 amino - 9 -( 9 , 7 - dimethylpyrazol - 8 - yl ) propan - 8 - ol (CAS No. 8888888888888) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and chiral nature make it an attractive candidate for drug development in various fields of medicine. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in clinical settings.
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